molecular formula C15H23NO2 B1385350 N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine CAS No. 1040686-86-9

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine

Cat. No.: B1385350
CAS No.: 1040686-86-9
M. Wt: 249.35 g/mol
InChI Key: DHEJHMMSSDEQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with cyclopentanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine can be compared with other benzylamine derivatives, such as:

    N-Benzylcyclopentanamine: Lacks the methoxyethoxy group, which may result in different chemical and biological properties.

    N-[4-(Methoxy)benzyl]cyclopentanamine: Contains a methoxy group instead of the methoxyethoxy group, potentially affecting its reactivity and interactions.

    N-[4-(Ethoxy)benzyl]cyclopentanamine: Has an ethoxy group, which may alter its solubility and chemical behavior.

The presence of the methoxyethoxy group in this compound makes it unique, potentially enhancing its solubility and reactivity compared to its analogs.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJHMMSSDEQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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